6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole
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Overview
Description
Benzimidazole is a key heterocyclic compound in therapeutic chemistry . Its derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Synthesis Analysis
Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with benzaldehydes . The synthesis process is usually efficient and yields a high number of compounds .Molecular Structure Analysis
The structure of benzimidazole-based therapeutic agents has been analyzed using various analytical tools such as NMR, Mass, and FTIR spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound and its functional groups .Mechanism of Action
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives can also vary widely. For example, some benzimidazole derivatives are used as pesticides and are subject to safety regulations and other legal provisions applicable to their manufacture, sale, transportation, storage, handling, preparation, and use .
Future Directions
The future directions for research on benzimidazole derivatives could include further exploration of their potential uses in various fields, such as corrosion inhibition , therapeutic applications , and others. More research is also needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for specific applications .
properties
IUPAC Name |
6-[(1-benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-20-13-19-17-8-7-16(9-18(17)20)22-12-15-11-21(15)10-14-5-3-2-4-6-14/h2-9,13,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJWFWXOYWJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OCC3CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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